![molecular formula C13H14FN B2786782 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 1815-34-5](/img/structure/B2786782.png)

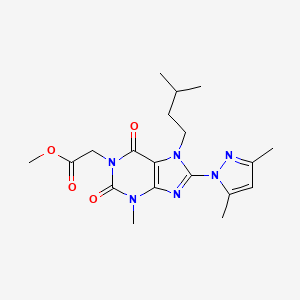

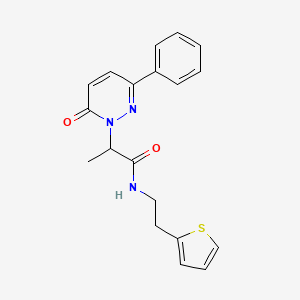

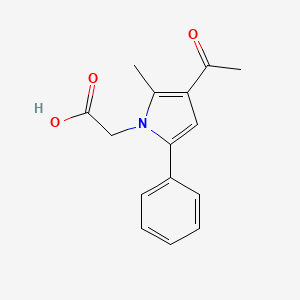

2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” is a chemical compound. It is mentioned in a patent titled "(S)-1-(1-ACRYLOYLPIPERIDIN-3-YL)-2-FLUORO-5,6,7,8,9,10-HEXAHYDROCYCLO HEPTA [B]INDOLE-4-CARBOXAMIDE, AND RELATED CRYSTALLINE FORMS, COMPOSITIONS, AND METHODS THEREOF" . The patent discusses crystalline forms of this compound and pharmaceutical compositions containing it. These compositions are used in modulating kinases generally, and specifically for the treatment of cancer .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” can be represented by the Inchi Code:1S/C13H15N/c1-2-6-10-11-7-4-5-9-13 (11)14-12 (10)8-3-1/h4-5,7,9,14H,1-3,6,8H2 . Physical And Chemical Properties Analysis

The boiling point of “2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole” is predicted to be 343.9±37.0 °C and its density is predicted to be 1.191±0.06 g/cm3 . The pKa value is predicted to be 17.00±0.20 .Scientific Research Applications

Receptor Affinity Studies

Research has explored the affinity of enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles for 5-HT2 and D2 receptors. These compounds, derived from 2-fluoro-5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indole, showed that those with 7S,10R stereochemistry were consistently recognized by the receptors. Notably, one compound exhibited high affinity for the 5-HT2 receptor, indicating potential applications in designing atypical antipsychotics (Mewshaw et al., 1993).

Synthesis and Antimicrobial Evaluation

A series of novel compounds derived from cyclohepta[b]indole were synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis. The study highlights the potential antimicrobial applications of these derivatives, with some showing moderate to good inhibitory activity (Cihan-Üstündağ & Çapan, 2012).

Antituberculosis Activity

Research on the synthesis of 1H-indole-2,3-dione derivatives, including 5-fluoro-1H-indole-2,3-dione derivatives, evaluated their in vitro antituberculosis activity. The study provides insights into the structural-activity relationship and the potential of these compounds as antituberculosis agents (Karalı et al., 2007).

Fluorocyclization for Novel Derivatives

In a study, versatile procedures for fluorocyclization of tryptamine and tryptophol derivatives to obtain 3a-fluoropyrrolo[2.3-b]indoles and 3a-fluorofuro[2.3-b]indoles were developed. This process, employing N-fluoro-2,4,6-trimethylpyridinium triflate or Selectfluor™, highlights the use of fluorine in synthesizing complex indole derivatives (Fujiwara et al., 2014).

Fischer Indole Synthesis Applications

A paper discussed the synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole via Fischer indole synthesis. This method, involving cycloheptanone and hydrazine hydrochloride, demonstrates the utility of Fischer indole synthesis in creating cyclohepta[b]indole derivatives (Falke et al., 2011).

Privileged Structure Motif in Drug Design

Cyclohepta[b]indoles, including derivatives of 2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, are considered privileged structure motifs in natural products and drug design. These compounds display a broad spectrum of biological activities, making them of significant interest in pharmaceutical research (Stempel & Gaich, 2016).

Future Directions

properties

IUPAC Name |

2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-9-6-7-13-11(8-9)10-4-2-1-3-5-12(10)15-13/h6-8,15H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXWSXRHBZPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)NC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

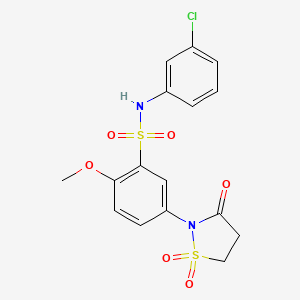

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)

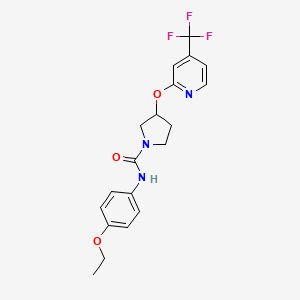

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)

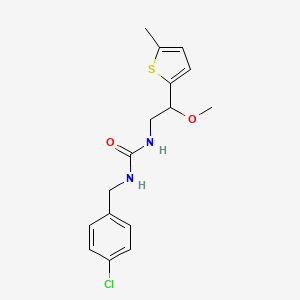

![Ethyl 6-methyl-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2786716.png)

![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)